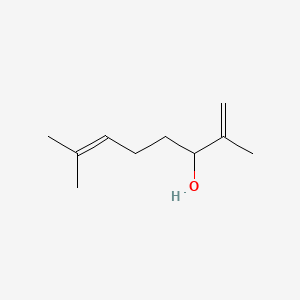

2,7-Dimethylocta-1,6-dien-3-OL

Description

Structure

3D Structure

Properties

CAS No. |

22410-72-6 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2,7-dimethylocta-1,6-dien-3-ol |

InChI |

InChI=1S/C10H18O/c1-8(2)6-5-7-10(11)9(3)4/h6,10-11H,3,5,7H2,1-2,4H3 |

InChI Key |

MOANGYVAQJTAAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C(=C)C)O)C |

Origin of Product |

United States |

Stereochemical Investigations of 2,7 Dimethylocta 1,6 Dien 3 Ol

Enantiomeric Forms: (R)-2,7-Dimethylocta-1,6-dien-3-OL and (S)-2,7-Dimethylocta-1,6-dien-3-OL

2,7-Dimethylocta-1,6-dien-3-ol exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-linalool and (S)-(+)-linalool. acgpubs.org These stereoisomers are identical in their atomic connectivity but differ in the spatial arrangement of the atoms. acgpubs.org The (R)-enantiomer is also referred to as licareol, while the (S)-enantiomer is known as coriandrol. acgpubs.org

The difference in their stereochemistry leads to distinct sensory properties. (R)-(-)-linalool is characterized by a lavender or lily-of-the-valley odor, whereas (S)-(+)-linalool has a more herbaceous and musty green scent. acgpubs.org These variations in aroma are a direct consequence of how each enantiomer interacts with chiral olfactory receptors.

Both enantiomers are found in nature, with their distribution varying among different plant species. For instance, (S)-(+)-linalool is a major component in the essential oils of coriander (Coriandrum sativum), while (R)-(-)-linalool is prominent in lavender (Lavandula officinalis). acgpubs.org The specific rotation of plane-polarized light is a key physical property that distinguishes the two enantiomers, with (R)-linalool being levorotatory (-) and (S)-linalool being dextrorotatory (+). acgpubs.org

| Property | (R)-2,7-Dimethylocta-1,6-dien-3-ol | (S)-2,7-Dimethylocta-1,6-dien-3-ol |

|---|---|---|

| Systematic Name | (3R)-3,7-dimethylocta-1,6-dien-3-ol nih.gov | (3S)-3,7-dimethylocta-1,6-dien-3-ol nih.gov |

| Common Name | (R)-(-)-Linalool, Licareol acgpubs.org | (S)-(+)-Linalool, Coriandrol acgpubs.org |

| CAS Number | 126-91-0 nih.gov | 126-90-9 nih.gov |

| Molecular Formula | C₁₀H₁₈O nih.gov | |

| Molar Mass | 154.25 g/mol nih.gov | |

| Optical Rotation | Levorotatory (-) acgpubs.org | Dextrorotatory (+) acgpubs.org |

| Odor Profile | Lavender, lily-of-the-valley acgpubs.org | Herbaceous, musty green acgpubs.org |

Chirality and Stereoisomeric Differentiation in Chemical Processes

The chirality of this compound plays a pivotal role in its synthesis and chemical transformations. The preparation of enantiomerically pure forms of this alcohol is a significant area of research, often employing stereoselective synthesis or the resolution of racemic mixtures.

One common approach to obtaining enantiomerically enriched linalool (B1675412) is through lipase-mediated kinetic resolution. mdpi.comresearchgate.net In this process, an enzyme, such as a lipase (B570770), selectively catalyzes a reaction on one enantiomer of a racemic mixture at a faster rate than the other. For example, the acetylation of racemic this compound using a lipase can preferentially form the acetate (B1210297) of one enantiomer, leaving the unreacted alcohol enriched in the other enantiomer. mdpi.com This method has been successfully used to separate the enantiomers of related terpene alcohols. mdpi.comresearchgate.net

Stereoselective synthesis, which aims to produce a specific stereoisomer, is another important strategy. The Sharpless asymmetric epoxidation is a well-known method that can be employed in the synthesis of chiral alcohols. psu.edu For instance, the synthesis of (3S, 6S)-3,7-dimethylocta-1,7-diene-3,6-diol has been achieved starting from geraniol (B1671447), which undergoes an asymmetric epoxidation to create a chiral epoxide intermediate. psu.edu This intermediate can then be converted to the desired chiral diol. psu.edu Such synthetic routes highlight the importance of controlling stereochemistry to obtain specific, biologically active compounds.

The introduction of fluorine-containing groups into terpene structures can also influence their stereochemical outcomes in reactions. mdpi.com While not directly involving this compound, studies on related monoterpenoids have shown that the presence of a trifluoromethyl group can lead to highly stereoselective additions to carbonyl groups, resulting in the formation of a single diastereomer. mdpi.com This demonstrates how modifications to the molecular structure can be used to direct the stereochemical course of a reaction.

Diastereomeric Considerations in Related Compounds

When a molecule has more than one chiral center, it can exist as diastereomers—stereoisomers that are not mirror images of each other. This is the case for many derivatives and related compounds of this compound.

A prominent example is linalool oxide, a naturally occurring monoterpene that is structurally related to linalool. semanticscholar.org Linalool oxides exist as furanoid (five-membered ring) and pyranoid (six-membered ring) isomers, each with additional chiral centers. This results in a total of eight possible stereoisomers for linalool oxide. semanticscholar.org The synthesis and separation of these individual stereoisomers are complex but essential for studying their specific properties. semanticscholar.org The biosynthesis of these compounds is thought to proceed through the regioselective mono-epoxidation of the double bond in linalool, followed by intramolecular cyclization of the resulting epoxy-alcohol. semanticscholar.org

Another related compound is 3,7-dimethylocta-1,7-diene-3,6-diol, which has chiral centers at both the C3 and C6 positions. researchgate.net The stereoselective synthesis of specific diastereomers, such as the (3R,6S) form, has been reported. researchgate.net The enantiomeric and diastereomeric purity of these polyols is of interest in fields such as food chemistry, as their distribution can vary in natural products like grapes. researchgate.net

The stereochemical complexity increases with the number of chiral centers, leading to a larger number of possible stereoisomers. The synthesis of such compounds often requires careful planning and the use of stereoselective reactions to control the configuration at each chiral center. nih.govresearchgate.net

Advanced Synthetic Methodologies for 2,7 Dimethylocta 1,6 Dien 3 Ol and Analogues

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions, offering an efficient route to enantiomerically pure compounds. nih.gov Enzymes, particularly lipases, are widely employed for their ability to catalyze reactions with high regio- and enantioselectivity under mild conditions. nih.gov

Lipase-catalyzed kinetic resolution is a prominent technique for separating racemic mixtures of chiral alcohols. nih.govnih.gov This method relies on the differential rate of reaction of the two enantiomers with an acyl donor, often vinyl acetate (B1210297), in an organic solvent. mdpi.com For instance, the kinetic resolution of racemic secondary alcohols can yield one enantiomer in high enantiomeric excess as the unreacted alcohol, while the other is converted to its corresponding ester. mdpi.comnih.gov Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are frequently utilized for their broad substrate scope and high selectivity. nih.govnih.gov This approach is applicable to the synthesis of optically active terpenoid alcohols, including analogues of 2,7-dimethylocta-1,6-dien-3-ol. nih.govcardiff.ac.uk

A modular chemoenzymatic strategy can also be employed, starting from chemically synthesized precursors that are then subjected to enzymatic transformations. nih.gov This can involve the use of terpene synthases to convert modified diphosphate (B83284) precursors into a variety of non-natural terpenoids. nih.govcardiff.ac.uk

Table 1: Lipase (B570770) Screening for Kinetic Resolution

| Lipase Source | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Candida antarctica lipase B (CAL-B) | High | >99 | nih.govmdpi.com |

| Pseudomonas cepacia lipase (PSL-C) | Good | High | nih.gov |

| Humicola lanuginosa lipase (HLL) | Moderate | Good | nih.gov |

| Porcine pancreatic lipase (PPL) | ~50 | Moderate | nih.gov |

| Pseudomonas fluorescens lipase (PSF) | Low | Low | nih.gov |

Thermal Rearrangement and Isomerization Pathways

Thermal reactions provide a powerful tool for the skeletal rearrangement of terpenes, often proceeding through pericyclic or radical mechanisms to yield structurally diverse products.

A key industrial process for the production of linalool (B1675412), an isomer of this compound, is the gas-phase thermal isomerization of cis- and trans-pinan-2-ol. This reaction is typically conducted in a flow-type apparatus at temperatures ranging from 350 to 600 °C. The primary product of this rearrangement is linalool, with other compounds such as plinols arising from consecutive reactions.

The yield and selectivity of linalool are influenced by reaction parameters such as temperature, residence time, and the surface-to-volume ratio of the reactor. Studies have shown that increasing the temperature generally leads to a higher conversion of pinan-2-ol. However, at very high temperatures, the selectivity towards linalool may decrease due to the formation of byproducts.

The thermal isomerization of pinan-2-ol proceeds through the fragmentation of its cyclobutane (B1203170) ring. While a concerted mechanism is thermally forbidden by the Woodward-Hoffmann rules, a stepwise fragmentation via a biradical intermediate is the generally accepted pathway. The process initiates with the cleavage of a carbon-carbon bond in the pinane (B1207555) skeleton, leading to the formation of different biradical intermediates. The subsequent cleavage of another bond in the biradical leads to the formation of the acyclic alcohol, linalool.

Dehydration reactions can also occur during the pyrolysis of pinan-2-ol, leading to the formation of unsaturated hydrocarbons. The reaction conditions can be optimized to suppress these side reactions and enhance the selectivity for the desired alcohol.

Chemical Synthesis of Related Terpenoid Alcohols

Traditional chemical synthesis methods remain fundamental for the construction of terpenoid alcohols and their analogues, offering versatility in substrate scope and reaction conditions.

The Grignard reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds and the preparation of alcohols. organic-chemistry.orgwisc.edu The addition of a Grignard reagent (R-MgX) to a ketone or aldehyde results in the formation of a secondary or tertiary alcohol, respectively, after an acidic workup. libretexts.org For the synthesis of octadienol structures, a suitable unsaturated Grignard reagent can be reacted with an appropriate carbonyl compound. For example, the reaction of an alkenyl Grignard reagent with a ketone can provide a tertiary allylic alcohol. libretexts.org

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, yields a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This reaction is highly valuable in terpene synthesis for its ability to form carbon-carbon bonds with excellent stereocontrol. numberanalytics.comacs.org The Johnson-Claisen and Ireland-Claisen are notable variations that expand the synthetic utility of this rearrangement. byjus.com For instance, an allylic alcohol can be reacted with an orthoester in a Johnson-Claisen rearrangement to produce a γ,δ-unsaturated ester, which can then be further manipulated to yield the desired terpenoid alcohol. wikipedia.org

A modern approach to the synthesis of functionalized tertiary allylic compounds involves transition metal-catalyzed reactions. Molybdenum-catalyzed allylic sulfonylation of tertiary allylic electrophiles has emerged as a powerful method. nih.govrsc.orgrsc.org This methodology utilizes a readily available catalyst system, such as Mo(CO)₆ with 2,2'-bipyridine (B1663995) as a ligand, to facilitate the substitution of an allylic carbonate with a sulfinate salt. rsc.orgscispace.comresearchgate.net

This reaction is characterized by its operational simplicity, mild conditions, and excellent regioselectivity, favoring the formation of the branched product. rsc.org The resulting tertiary allylic sulfones are versatile intermediates that can be further derivatized, for example, through Suzuki cross-coupling reactions, to introduce a wide range of substituents, thereby providing access to a diverse array of complex terpenoid analogues. rsc.org

Reaction Mechanisms and Kinetic Studies of 2,7 Dimethylocta 1,6 Dien 3 Ol Transformations

Oxidative Reactions and Product Characterization

The oxidation of 2,7-dimethylocta-1,6-dien-3-ol can be initiated through various means, including autoxidation, ozonolysis, and assisted oxidation methods. These processes lead to a diverse array of oxygenated products, the formation of which is dictated by the specific reaction pathways involved.

Autoxidation of this compound upon exposure to air is a critical transformation pathway. nih.gov This process is primarily characterized by the formation of hydroperoxides, which are key intermediates in the oxidative degradation of the molecule. nih.govnih.gov

Theoretical studies utilizing quantum mechanical electronic structure calculations have been instrumental in elucidating the initial steps of this compound autoxidation. nih.gov A key finding from these computational investigations is the characterization of a linalool-O2 biradical intermediate state. nih.govresearchgate.net This transient species represents a crucial branching point that dictates the subsequent reaction pathways leading to the observed spectrum of oxidation products. nih.gov The formation of this biradical intermediate is a pivotal event in the complex mechanism of linalool (B1675412) oxidation. researchgate.net

Experimental studies have identified two primary hydroperoxides as the initial products of this compound autoxidation. nih.govresearchgate.net The major product formed is 7-hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol. nih.govresearchgate.net A minor hydroperoxide, 6-hydroperoxy-3,7-dimethylocta-1,7-dien-3-ol, is also formed during this process. researchgate.net The formation of these specific hydroperoxides is supported by computational calculations. nih.gov Over time, the concentration of these primary hydroperoxides can decrease as they are converted into more stable secondary oxidation products. researchgate.net

Table 1: Primary Hydroperoxide Products of this compound Autoxidation

| Compound Name | Role in Oxidation |

| 7-hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol | Major hydroperoxide product |

| 6-hydroperoxy-3,7-dimethylocta-1,7-dien-3-ol | Minor hydroperoxide product |

The reaction of this compound with ozone is another significant atmospheric transformation pathway. cdnsciencepub.comcdnsciencepub.com Due to the presence of two double bonds in its structure, the molecule offers two potential sites for ozone attack. cdnsciencepub.com Kinetic studies have shown that the addition of ozone to the (CH₃)₂C=CH– group is the predominant reaction pathway. cdnsciencepub.comnih.gov The initial addition of ozone leads to the formation of a primary ozonide, which rapidly decomposes to form Criegee biradicals. cdnsciencepub.comcdnsciencepub.com These highly reactive carbonyl oxide intermediates can then undergo further reactions, such as isomerization, to form stable products like glyoxal (B1671930) and methyl-glyoxal. nih.gov The total rate constant for the reaction of ozone with this compound has been determined to be 4.50 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. cdnsciencepub.com

The air oxidation of this compound can be accelerated through the use of ultrasound and microwave irradiation. science.org.geresearchgate.net Studies conducted at temperatures ranging from 40-80°C in solvent-free conditions have shown that these methods can significantly enhance the conversion of this compound. science.org.ge Under ultrasonic irradiation (25 kHz), the conversion can reach up to 65.6%, while microwave irradiation (2450 MHz) can achieve a conversion of 52.4%. science.org.ge The primary products formed under these conditions are a series of monoterpene diols. science.org.geresearchgate.net Although the conversion rates differ, the qualitative composition of the oxidation products is identical for both methods. science.org.ge

Table 2: Major Products of Air Oxidation of this compound under Ultrasound and Microwave Irradiation

| Product Name |

| (3E)-2,6-dimethylocta-3,7-diene-2,6-diol |

| (2Z)-2,6-dimethylocta-2,7-diene-1,6-diol |

| (2E)-2,6-dimethylocta-2,7-diene-1,6-diol |

| 2,6-dimethylocta-1,7-diene-3,6-diol |

| 1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol |

| (3S,5E)-3,7-dimethylocta-1,5,7-trien-3-ol |

Air Oxidation under Ultrasound and Microwave Irradiations

Formation of Monoterpene Diols (e.g., (3E)-2,6-dimethylocta-3,7-diene-2,6-diol)

The transformation of this compound can lead to the formation of various monoterpene diols. While the specific acid-catalyzed hydration mechanism to form (3E)-2,6-dimethylocta-3,7-diene-2,6-diol is not extensively detailed in readily available literature, the formation of similar diols has been observed under various conditions. For instance, the catalytic conversion of linalool using microporous zeolites like BEA-25 can yield products such as 2,6-dimethyl-3,7-octadiene-2,6-diol. nih.gov The reaction over such solid acid catalysts is complex, involving a network of reactions including hydration, dehydration, and cyclization. nih.gov

The formation of diols from linalool can also occur through oxidative processes. Air-oxidation of linalool has been shown to produce a variety of monoterpene diols, including (3E)-2,6-dimethylocta-3,7-diene-2,6-diol. This suggests that oxidative pathways, potentially involving radical mechanisms, can lead to the hydroxylation of the linalool structure at various positions.

Formation of Linalool Oxides (Furanoids)

The acid-catalyzed intramolecular cyclization of this compound is a well-documented transformation that leads to the formation of cyclic ethers known as linalool oxides, which exist in both furanoid (five-membered ring) and pyranoid (six-membered ring) forms. This reaction typically proceeds via the selective epoxidation of the more substituted 6,7-double bond of linalool, followed by an intramolecular nucleophilic attack of the hydroxyl group on the epoxide ring.

One study detailed a direct, one-pot synthesis where linalool is treated with a peroxy acid, such as peracetic acid or m-chloroperbenzoic acid (MCPBA). nih.gov This treatment first induces the regioselective epoxidation of the trisubstituted double bond. nih.gov The resulting epoxy-alcohol is unstable in the acidic medium and rapidly undergoes intramolecular cyclization. nih.gov The acid-catalyzed cyclization has been shown to yield a mixture of furanoid and pyranoid linalool oxides, with a significant preference for the furanoid form. For instance, the reaction has been reported to produce furanoid and pyranoid oxides in a ratio of approximately 82:18. nih.gov Further addition of a catalytic amount of an acid like p-toluenesulfonic acid (PTSA) can ensure the completion of the cyclization step. nih.gov

The biosynthesis of linalool oxides is believed to follow a similar mechanistic pathway, involving enzymatic epoxidation of the 6,7-double bond followed by cyclization. nih.gov

| Transformation Product | Precursor | Catalyst/Reagent | Key Mechanistic Steps | Product Ratio (Furanoid:Pyranoid) |

| Linalool Oxides | This compound | Peracetic acid / p-toluenesulfonic acid | 1. Regioselective epoxidation of the 6,7-double bond. 2. Acid-catalyzed intramolecular cyclization. | ~82:18 |

Dehydration Reactions and Regioselectivity

The dehydration of this compound is a significant reaction pathway that leads to the formation of acyclic monoterpene hydrocarbons. This elimination reaction can proceed via different pathways, resulting in a mixture of isomeric products, with the regioselectivity being dependent on the reaction conditions and the catalyst used. The primary products of linalool dehydration are typically myrcene (B1677589) and ocimene isomers.

When linalool is subjected to dehydration using solid acid catalysts such as the Amberlyst-15 resin, a mixture of dehydration products is formed. The major products identified are myrcene and various isomers of ocimene. researchgate.net The reaction proceeds through the formation of a carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of a water molecule. The regioselectivity is then determined by the deprotonation of a neighboring carbon atom. The formation of myrcene involves the removal of a proton from the C2 position, while the formation of ocimene isomers results from deprotonation at the C4 position or the methyl groups at C3.

The table below summarizes the major products of linalool dehydration.

| Catalyst | Major Dehydration Products |

| Amberlyst-15 | Myrcene, Ocimene isomers |

| Zeolite BEA-25 | Myrcene, Ocimene, Terpinenes, d-Limonene |

It is noteworthy that under certain catalytic conditions, these initial dehydration products can undergo further isomerization and cyclization reactions. nih.gov

Enzymatic Reaction Mechanisms and Selectivity

The enzymatic transformations of this compound showcase remarkable selectivity, leading to specific oxygenated products. These biotransformations are of great interest for the production of natural flavor and fragrance compounds.

One of the key enzyme families involved in linalool metabolism is the cytochrome P450 monooxygenases (CYPs). Studies using recombinant human cytochrome P450 enzymes have shown that CYP2D6 and CYP2C19 can catalyze the allylic hydroxylation of linalool at the C8 position to yield 8-hydroxylinalool. nih.gov Furthermore, CYP2D6 was also found to catalyze the epoxidation of the 6,7-double bond, leading to the formation of 6,7-epoxy-linalool, which can then rearrange to form furanoid and pyranoid linalool oxides. nih.gov In the plant kingdom, enzymes such as CYP76C1 from Arabidopsis thaliana have been identified as major linalool metabolizing oxygenases, catalyzing a cascade of oxidation reactions to produce various linalool oxides, including 8-hydroxy, 8-oxo, and 8-COOH-linalool. sielc.comnist.gov

Lipases, another class of enzymes, have been employed for the chemo-enzymatic epoxidation of linalool. In the presence of an acyl donor and hydrogen peroxide, lipases can catalyze the formation of a peroxy acid in situ, which then acts as the oxidizing agent to epoxidize the double bond of linalool, leading to the formation of linalool oxides. nist.govnih.gov This method is considered a greener alternative to traditional chemical epoxidation. nist.gov

Furthermore, a bifunctional enzyme, linalool dehydratase-isomerase, found in the bacterium Castellaniella defragrans, exhibits high selectivity in the dehydration of linalool, specifically producing myrcene. nih.govnih.gov This enzyme can also catalyze the reverse reaction, the hydration of myrcene to linalool. nih.govnih.gov

The table below provides a summary of the enzymatic transformations of this compound.

| Enzyme/Enzyme System | Transformation Type | Major Products |

| Human Cytochrome P450 (CYP2D6, CYP2C19) | Hydroxylation, Epoxidation | 8-Hydroxylinalool, Linalool Oxides (via 6,7-epoxy-linalool) |

| Arabidopsis thaliana Cytochrome P450 (CYP76C1) | Oxidation | 8-Hydroxylinalool, 8-Oxolinalool, 8-COOH-linalool, Lilac Aldehydes and Alcohols |

| Lipase (B570770) (e.g., from Candida antarctica) | Epoxidation | Linalool Oxides |

| Linalool Dehydratase-Isomerase | Dehydration | Myrcene |

Biosynthesis and Biotransformation Pathways of 2,7 Dimethylocta 1,6 Dien 3 Ol

Precursor Compounds in Biosynthetic Routes: Dimethylallyl Diphosphate (B83284) and Isopentenyl Diphosphate

The journey of terpenoid biosynthesis, including that of 2,7-dimethylocta-1,6-dien-3-ol, begins with two fundamental five-carbon building blocks: dimethylallyl diphosphate (DMAPP) and its isomer, isopentenyl diphosphate (IPP). nih.govnih.gov Plants utilize two distinct and spatially separated pathways to synthesize these crucial precursors. nih.govresearchgate.nettugraz.at

The mevalonate (MVA) pathway , primarily located in the cytosol, is responsible for producing IPP and DMAPP that serve as precursors for sesquiterpenes (C15) and triterpenes (C30). nih.govtugraz.at Conversely, the methylerythritol 4-phosphate (MEP) pathway operates within the plastids and supplies the precursors for the synthesis of monoterpenes (C10), such as this compound, as well as diterpenes (C20) and tetraterpenes (C40). nih.govresearchgate.nettugraz.at

The initial steps of these pathways involve the condensation of simple sugar derivatives to form the five-carbon skeletons of IPP and DMAPP. These molecules then undergo further enzymatic reactions to generate the diverse array of terpenoid compounds found in nature.

Role of Linalool (B1675412) Synthase (LIS) in this compound Production

The direct precursor to C10 monoterpenes is geranyl diphosphate (GPP), which is formed through the condensation of one molecule of DMAPP and one molecule of IPP. researchgate.net The subsequent conversion of GPP to various monoterpenes is catalyzed by a class of enzymes known as terpene synthases (TPSs). In the case of linalool, a close isomer of this compound, the key enzyme is linalool synthase (LIS). researchgate.netnih.gov

LIS facilitates the conversion of GPP to linalool. researchgate.netnih.gov It is highly probable that a specific isomer of linalool synthase or a closely related terpene synthase is responsible for the production of this compound from GPP. The stereochemistry of the final product is determined by the specific enantiomer of the synthase enzyme. For instance, (S)-linalool synthase produces (S)-linalool, while (R)-linalool synthase yields (R)-linalool. wikipedia.orgwikipedia.org The enzyme requires a divalent metal cofactor, typically Mn2+ or Mg2+, for its catalytic activity. nih.gov

The structural similarity between linalool and this compound strongly suggests that the latter is also synthesized from GPP through the action of a specific terpene synthase, likely an isoform of linalool synthase.

Biotransformation by Microorganisms and Enzymes

Microorganisms, including various fungi and bacteria, are capable of metabolizing terpenoids, leading to the formation of novel and often more biologically active compounds. mdpi.com This process, known as biotransformation, involves a range of enzymatic reactions such as hydroxylation, oxidation, and cyclization.

Given the structural similarity, the biotransformation of this compound is expected to follow pathways analogous to those observed for linalool. Studies on linalool have demonstrated its transformation by various microbial species. For example, fungi like Aspergillus niger and Botrytis cinerea have been shown to convert linalool into different isomers of lilac aldehyde and lilac alcohol, with 8-hydroxylinalool being a key intermediate. nih.gov The primary products of these fungal biotransformations are often linalool oxides. nih.gov

Denitrifying bacteria have also been observed to isomerize linalool to geraniol (B1671447) under anoxic conditions. mdpi.com This indicates the presence of enzymes capable of rearranging the structure of these tertiary allylic alcohols. It is plausible that similar microbial enzymatic systems could act on this compound, leading to a variety of hydroxylated, oxidized, or rearranged derivatives.

Comparative Biosynthetic Analyses Across Plant Species

The production of specific terpenoids, including isomers of linalool and likely this compound, varies significantly across different plant families, reflecting the dynamic evolution of terpenoid biosynthesis pathways. nih.gov Comparative studies of plant families known for their rich essential oil content, such as Lamiaceae (mint family), Lauraceae (laurel family), and Rutaceae (citrus family), provide insights into the diverse strategies for terpenoid production.

In the Lamiaceae family, species like thyme and oregano are known for producing phenolic monoterpenes, with the biosynthesis proceeding through the cyclization of GPP. hkbu.edu.hkmpg.de The expression of specific terpene synthase genes is a key determinant of the final terpenoid profile. researchgate.netnih.gov

The Lauraceae family, which includes cinnamon and bay laurel, synthesizes a wide array of monoterpenes, sesquiterpenes, and diterpenes through both the MVA and MEP pathways. mdpi.comnih.govnih.gov The diversity of terpenoids in this family is largely attributed to the variety and expression levels of different terpene synthase genes. mdpi.comnih.gov

In the Rutaceae family, which encompasses citrus fruits, the biosynthesis of terpenoids is also well-established, with distinct pathways leading to the formation of various monoterpenes and other complex terpenoids. nih.gov

The presence and relative abundance of this compound in different plant species are ultimately governed by the specific terpene synthase genes they possess and the regulatory networks controlling the expression of these genes.

Table 1: Key Enzymes in Terpenoid Biosynthesis

| Enzyme Name | Abbreviation | Function |

| Dimethylallyl Diphosphate Synthase | DMAPPS | Synthesizes DMAPP |

| Isopentenyl Diphosphate Isomerase | IDI | Interconverts IPP and DMAPP |

| Geranyl Diphosphate Synthase | GPPS | Synthesizes GPP from IPP and DMAPP |

| Linalool Synthase | LIS | Converts GPP to Linalool |

| Terpene Synthase | TPS | General class of enzymes converting GPP to various monoterpenes |

Table 2: Plant Families and their Characteristic Terpenoid Biosynthesis

| Plant Family | Key Characteristics of Terpenoid Biosynthesis | Representative Genera |

| Lamiaceae | Production of phenolic monoterpenes; high diversity of terpene synthases. | Thymus (Thyme), Origanum (Oregano) |

| Lauraceae | Synthesis of monoterpenes, sesquiterpenes, and diterpenes via MVA and MEP pathways. | Cinnamomum (Cinnamon), Laurus (Bay Laurel) |

| Rutaceae | Well-characterized pathways for monoterpene and complex terpenoid formation. | Citrus |

Advanced Spectroscopic and Analytical Methodologies for 2,7 Dimethylocta 1,6 Dien 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the 2,7-dimethylocta-1,6-dien-3-ol molecule.

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as a reference, reveals distinct signals for each proton. bmrb.io Key proton signals include those for the vinyl groups, the hydroxyl proton, the methine proton adjacent to the hydroxyl group, and the various methylene (B1212753) and methyl protons. bmrb.io The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable connectivity information.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound distinguish between sp³-hybridized carbons (alkane-like) and sp²-hybridized carbons (alkene-like), as well as the carbon atom bonded to the hydroxyl group (C-OH). bmrb.io Public databases such as the Biological Magnetic Resonance Bank (BMRB) provide experimental ¹³C NMR data for this compound. bmrb.io

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse001138. bmrb.io

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 5.2166 / 5.125 | 111.6845 |

| C2 | 5.9143 | 144.79 |

| C3 | - | 73.5067 |

| C4 | 1.5736 | 41.8118 |

| C5 | 2.026 | 22.8011 |

| C6 | 5.0675 | 124.3097 |

| C7 | - | 132.0059 |

| C8 | 1.6865 | 25.7118 |

| C9 (Methyl on C2) | 1.2842 | 27.8619 |

| C10 (Methyl on C7) | 1.6072 | 17.8794 |

Two-dimensional NMR experiments, such as Total Correlation Spectroscopy (TOCSY), provide further insight into the spin systems within the molecule. A ¹H-¹H TOCSY experiment on this compound reveals correlations between all protons within a coupled network, not just those that are directly coupled. bmrb.io This is particularly useful for identifying the sequence of protons in the carbon chain and for assigning protons in complex regions of the spectrum. The BMRB contains data from 2D ¹H-¹H TOCSY experiments performed on this compound. bmrb.io

DEPT is a valuable ¹³C NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. DEPT experiments, often run as DEPT-90 and DEPT-135, provide this information based on the phase of the carbon signals. A DEPT-90 spectrum will only show signals for CH groups, while a DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in both spectra. This technique has been applied to this compound to confirm the assignments made from the standard ¹³C NMR spectrum. bmrb.io

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for its quantification in complex mixtures.

GC-MS is a widely used method for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net In this technique, the sample is first separated based on the components' boiling points and interactions with a capillary column in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The mass spectrum of this compound can be found in databases like PubChem and the NIST WebBook. nih.govnih.gov

For qualitative analysis, the obtained mass spectrum is compared with reference spectra in libraries such as the Wiley and NIST libraries for identification. fmach.it Quantitative analysis can be performed by creating a calibration curve using standards of known concentration, allowing for the determination of the amount of this compound in a sample. mdpi.com

For complex matrices where co-eluting compounds can interfere with the analysis, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity. This technique involves two stages of mass analysis. In the first stage, a specific precursor ion from the target analyte is selected. This ion is then fragmented, and a specific product ion is monitored in the second stage of mass analysis. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and improves the signal-to-noise ratio, allowing for the detection and quantification of trace levels of this compound with high confidence. While the general principles of GC-MS/MS are well-established for enhancing selectivity in various analyses, specific applications to this compound build upon the foundational GC-MS methods. cetjournal.it

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula, a critical step in distinguishing it from other isomers.

For this compound, the molecular formula is C₁₀H₁₈O. nih.gov The theoretical (monoisotopic) exact mass can be calculated with high precision. HRMS analysis measures the experimental mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, or other adducts. The close agreement between the theoretical and experimental mass confirms the elemental composition, providing strong evidence for the compound's identity. nih.govnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | nih.gov |

| Theoretical Exact Mass (Monoisotopic) | 154.135765 Da | nih.govnih.gov |

| Hypothetical Experimental Mass [M+H]⁺ | 155.1432 Da | N/A |

| Mass Accuracy (ppm) | < 5 ppm | N/A |

Chromatographic Separation Techniques

Chromatography is indispensable for isolating this compound from complex mixtures, such as essential oils or reaction products, and for separating it from its various isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of terpenoid alcohols. For compounds like this compound, which lack a strong UV chromophore, derivatization may be employed to enhance detection by UV-Vis detectors. nih.gov A study demonstrated the derivatization of alcohols with phthalic anhydride, allowing for sensitive UV detection. nih.gov

Alternatively, coupling HPLC with a mass spectrometer (LC-MS) allows for direct detection without derivatization. molnar-institute.com Reverse-phase (RP) HPLC is commonly used, where a nonpolar stationary phase (like C8 or C18) is paired with a polar mobile phase. researchgate.netsielc.com Method development involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature to achieve optimal separation from other components. researchgate.netsielc.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C8 or C18 | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient | nih.govsielc.com |

| Detector | UV (with derivatization) or Mass Spectrometry (MS) | nih.govmolnar-institute.com |

| Flow Rate | 0.8 - 1.0 mL/min | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically under 2 µm). This results in significantly higher resolution, improved peak shapes, and much faster analysis times. mdpi.comresearchgate.net A UPLC method developed for the related compound linalool (B1675412) used a sub-2 µm particle column to achieve a baseline separation in under two minutes. mdpi.com UPLC systems operate at much higher pressures than conventional HPLC systems, enabling the rapid analysis of complex isomeric mixtures. nih.govnih.gov The use of UPLC is particularly advantageous for high-throughput screening and quality control where speed is essential. sielc.com

When larger quantities of a purified compound or its derivatives are needed for further structural elucidation or bioactivity studies, analytical separation methods can be scaled up to preparative column chromatography. nih.gov Techniques like preparative HPLC or flash chromatography are employed. nih.govespublisher.com For instance, a crude plant extract can be subjected to Vacuum Liquid Chromatography (VLC) followed by gravity column chromatography to isolate terpenoid constituents. espublisher.comunair.ac.id The fractions are monitored by Thin Layer Chromatography (TLC), and those containing the target compound are combined and concentrated. academeresearchjournals.org This approach is effective for obtaining milligram to gram quantities of pure substances, including derivatives of this compound, for subsequent analysis. nih.gov

As a volatile compound, this compound is ideally suited for analysis by Headspace Solid Phase Micro-Extraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). gcms.czmdpi.com This solvent-free technique involves exposing a coated fiber to the headspace (the gas phase above the sample) of a sample vial. researchgate.netresearchgate.net Volatile analytes partition from the sample matrix into the headspace and adsorb onto the fiber. The fiber is then transferred to the hot GC injector, where the analytes are thermally desorbed for analysis.

Method optimization is crucial for achieving the best extraction efficiency. nih.gov Key parameters include the choice of fiber coating, extraction temperature, and extraction time. nih.gov For volatile terpenoids, fibers such as Carboxen/Polydimethylsiloxane (CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are often effective. researchgate.netnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | HS-SPME-GC-MS | nih.gov |

| Fiber Coating | PDMS/DVB or CAR/PDMS | researchgate.netnih.gov |

| Extraction Temperature | 40 - 60 °C | researchgate.net |

| Extraction Time | 30 - 40 min | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound, like its common isomer linalool, displays characteristic absorption bands that confirm its structure. nist.gov The presence of a hydroxyl (-OH) group is indicated by a strong, broad absorption band in the region of 3400-3300 cm⁻¹. The C-H stretching vibrations of the alkyl and alkene portions of the molecule appear around 3000-2850 cm⁻¹. Furthermore, the carbon-carbon double bonds (C=C) give rise to characteristic stretching vibrations, typically around 1645 cm⁻¹ for the vinyl group and 1670 cm⁻¹ for the internal double bond. A distinct C-O stretching vibration for the tertiary alcohol is also expected around 1115 cm⁻¹. spectrabase.comspectrabase.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| O-H stretch | ~3380 (broad) | Alcohol (-OH) | spectrabase.comspectrabase.com |

| C-H stretch (sp²) | ~3080 | Alkene (=C-H) | spectrabase.comspectrabase.com |

| C-H stretch (sp³) | 2970 - 2850 | Alkane (-C-H) | spectrabase.comspectrabase.com |

| C=C stretch | ~1645 | Alkene (C=C) | spectrabase.comspectrabase.com |

| C-O stretch | ~1115 | Tertiary Alcohol (C-OH) | spectrabase.comspectrabase.com |

Theoretical and Computational Studies of 2,7 Dimethylocta 1,6 Dien 3 Ol

Quantum Mechanical Electronic Structure Calculations

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 2,7-dimethylocta-1,6-dien-3-ol, these methods can predict its three-dimensional structure, vibrational modes, and the energetics of chemical transformations.

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the molecular geometries and vibrational frequencies of organic compounds. While specific DFT calculations for this compound are not prominently documented, the methodology is well-established for similar terpenoids. Such calculations would typically involve optimizing the molecule's geometry to find the lowest energy conformation. Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict its infrared and Raman spectra. For a molecule like this compound, key vibrational modes would include the O-H stretch of the alcohol group, C=C stretching of the two double bonds, and various C-H stretching and bending modes.

Computational chemistry plays a crucial role in mapping the reaction pathways and identifying the transition states of chemical reactions involving allylic alcohols like this compound. Theoretical studies on related systems, such as the isomerization of allylic alcohols catalyzed by metal complexes, utilize DFT to explore potential reaction mechanisms. These investigations calculate the energies of reactants, products, intermediates, and transition states to determine the most favorable reaction pathway. For this compound, potential reactions for computational study could include its oxidation, dehydration, or rearrangement reactions, which are common for this class of compounds. Identifying the transition state structures and their associated energy barriers is key to understanding the kinetics and selectivity of these transformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time. While specific MD simulations for this compound are not found in the reviewed literature, the technique is broadly applied to understand the behavior of alcohols in the liquid phase. MD simulations could provide detailed information on the conformational flexibility of the octadienol chain, the hydrogen bonding networks formed by the hydroxyl group in a condensed phase, and the transport properties of the pure liquid. Such simulations would rely on a force field, a set of parameters that describes the potential energy of the system, which would need to be validated for this specific molecule.

Modeling of Intermolecular Interactions and Rheological Behavior

The interactions of this compound with other molecules, particularly in mixtures, are critical for understanding its physical properties like viscosity and volume changes upon mixing. Studies on its isomer, linalool (B1675412), provide significant insights into these phenomena.

The viscosity of liquid mixtures is a key parameter in many industrial applications. Friction theory (f-theory) is a modeling approach used to predict the viscosity of binary mixtures. In a study of linalool mixed with a series of 2-alkanols, the f-theory was successfully used to model the viscosity of the binary mixtures. researchgate.net The theory demonstrated excellent agreement with experimental data, with a maximum discrepancy of only 2.25% for the linalool + 2-pentanol (B3026449) system. researchgate.net This indicates that f-theory can accurately capture the rheological behavior of such systems. Given the structural similarity, it is expected that f-theory would also be a suitable model for predicting the viscosity of binary mixtures containing this compound.

| Mixture Component 1 | Mixture Component 2 | Maximum Viscosity Discrepancy (f-theory) |

| Linalool | 2-Propanol | Data not specified |

| Linalool | 2-Butanol | Data not specified |

| Linalool | 2-Pentanol | 2.25% researchgate.net |

| Linalool | 2-Hexanol | Data not specified |

The excess molar volume (VE) of a mixture provides information about the nature and strength of intermolecular interactions between the component molecules. A study on binary mixtures of linalool with various 2-alkanols revealed negative deviations from ideality for the excess molar volume for mixtures with 2-propanol up to 2-pentanol. researchgate.net This suggests the presence of strong intermolecular interactions, likely due to the formation of hydrogen bonds between the hydroxyl groups of linalool and the alkanols. researchgate.net However, for the mixture with 2-hexanol, positive values of excess molar volume were observed, indicating that steric hindrance effects become more dominant over the attractive intermolecular forces. researchgate.net It is plausible that binary mixtures of this compound with shorter-chain alcohols would also exhibit negative excess molar volumes due to hydrogen bonding, while mixing with bulkier alcohols could lead to positive excess molar volumes.

| Mixture Component 1 | Mixture Component 2 | Excess Molar Volume (VE) Deviation | Inferred Interaction |

| Linalool | 2-Propanol | Negative researchgate.net | Strong intermolecular interactions (H-bonding) researchgate.net |

| Linalool | 2-Pentanol | Negative researchgate.net | Strong intermolecular interactions (H-bonding) researchgate.net |

| Linalool | 2-Hexanol | Positive researchgate.net | Steric hindrance effects dominate researchgate.net |

Chemical Derivatization and Functionalization of 2,7 Dimethylocta 1,6 Dien 3 Ol

Synthesis of Oxygenated Derivatives

The introduction of additional oxygen-containing functional groups is a primary strategy for modifying the structure of 2,7-dimethylocta-1,6-dien-3-ol. These reactions can enhance polarity and introduce new reactive handles for further chemical transformations.

Hydroperoxides of terpenoid alcohols like this compound are typically formed through oxidation processes involving molecular oxygen. These reactions can proceed via autoxidation upon exposure to air or through photosensitized oxidation. researchgate.netnih.gov

Autoxidation: This process involves a free-radical mechanism where triplet oxygen reacts with the terpene structure. Theoretical studies on the isomeric linalool (B1675412) suggest the formation of a linalool-O₂ biradical intermediate, which serves as a branching point for subsequent reaction pathways leading to various hydroperoxide isomers. nih.govnih.gov

Photooxidation: In the presence of a photosensitizer and light, ground-state triplet oxygen is converted to the more reactive singlet oxygen. This electrophilic species can react with the double bonds of the terpene via an "ene" reaction, where an allylic hydrogen is abstracted to form a hydroperoxide. researchgate.net

Research on linalool has identified several major hydroperoxide products from these oxidation processes. researchgate.netnih.gov Due to the structural similarity, analogous products are expected from this compound. The primary sites of hydroperoxidation are the allylic positions adjacent to the double bonds.

Table 1: Principal Hydroperoxide Derivatives from Linalool Oxidation

| Derivative Name | Parent Compound | Formation Pathway | Key Structural Feature |

|---|---|---|---|

| 6-hydroperoxy-3,7-dimethylocta-1,7-dien-3-ol | Linalool | Photooxidation | Hydroperoxy group at C6 |

| 7-hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol | Linalool | Photooxidation / Autoxidation | Hydroperoxy group at C7, double bond shift |

The synthesis of monoterpene diols from this compound can be achieved through the hydroxylation of the molecule, adding a second hydroxyl group. This can be accomplished via several methods, including enzymatic catalysis or chemical dihydroxylation of the double bonds. In plants, cytochrome P450 enzymes are known to catalyze the oxidation of linalool to form hydroxylated derivatives. nih.gov For example, hydroxylation at the C8 position of linalool yields 8-hydroxylinalool, a key intermediate in the biosynthesis of other derivatives. nih.gov

Chemical methods for dihydroxylation of alkenes, such as treatment with osmium tetroxide or potassium permanganate, can convert one of the double bonds into a vicinal diol (a 1,2-diol). orgoreview.com The choice of reagent and reaction conditions determines the stereochemical outcome (syn- or anti-addition) of the hydroxyl groups.

Table 2: Examples of Monoterpene Diols Derived from Linalool Analogues

| Derivative Name | Parent Compound | Synthetic Method | Reference |

|---|---|---|---|

| (E)-8-hydroxylinalool | Linalool | Enzymatic (CYP76F14) | researchgate.net |

| 2,6-dimethylocta-3,7-diene-2,6-diol | Linalool | Enzymatic | nih.gov |

| (3R,6S)-3,7-dimethylocta-1,7-diene-3,6-diol | (R)-Linalool | Stereoselective Synthesis | researchgate.net |

Epoxidation targets the carbon-carbon double bonds of this compound, converting them into three-membered oxirane rings. Given the two double bonds in the structure, selective epoxidation is a key consideration. The internal, more electron-rich trisubstituted double bond (C6=C7) is generally more reactive towards electrophilic epoxidizing agents than the terminal double bond (C1=C2).

Various methods have been developed for this transformation:

Catalytic Oxidation with Hydrogen Peroxide: Green and efficient methods utilize hydrogen peroxide as the oxidant in the presence of a catalyst. A monolacunary Keggin heteropolyacid salt, Na₇PW₁₁O₃₉, has been shown to be effective for the one-pot oxidation of linalool, yielding epoxides that subsequently cyclize. rsc.orgrsc.org

Cobalt-Catalyzed Epoxidation: Robust, non-noble metal catalysts, such as specific cobalt complexes, can achieve high yields of the epoxide under mild conditions with molecular oxygen and a sacrificial reagent. researchgate.netresearchgate.net

Enzymatic Epoxidation: Cytochrome P450 enzymes, such as P450 BM3, have demonstrated the ability to catalyze the epoxidation of linalool. nih.gov

The resulting epoxide is a valuable intermediate. Due to the presence of the intramolecular hydroxyl group, it can readily undergo acid- or base-catalyzed cyclization to form five-membered (furanoid) or six-membered (pyranoid) cyclic ethers, commonly known as linalool oxides. rsc.orgnih.gov

Table 3: Comparison of Linalool Epoxidation Methods

| Method | Reagents/Catalyst | Key Outcome | Reference |

|---|---|---|---|

| Catalytic Oxidation | H₂O₂ / Na₇PW₁₁O₃₉ | One-pot synthesis of linalool oxides via epoxide intermediate. | rsc.orgrsc.org |

| Catalytic Epoxidation | O₂, Isobutyraldehyde / Cobalt catalyst | Selective epoxidation to linalool epoxide. | researchgate.netresearchgate.net |

| Enzymatic Epoxidation | P450 BM3 mutant A2 | Formation of linalool oxides with up to 40% substrate conversion. | nih.gov |

Introduction of Heterocyclic Moieties (e.g., Triazoles via Click Chemistry)

The introduction of nitrogen-containing heterocycles, such as triazoles, can significantly alter the chemical properties of the parent molecule. "Click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides an efficient and highly regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. nih.govyoutube.com

To apply this to this compound, a two-step sequence is required:

Introduction of an Azide (B81097) or Alkyne Handle: The tertiary hydroxyl group must first be converted into either an azide or a terminal alkyne. The synthesis of the corresponding allylic azide can be achieved from the alcohol. researchgate.net This transformation often results in a mixture of regioisomers due to the potential for nih.govnih.gov-sigmatropic rearrangement of the allylic azide. researchgate.net

CuAAC Reaction: The resulting azide derivative is then reacted with a chosen terminal alkyne in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to yield the 1,2,3-triazole-functionalized derivative. nih.gov This reaction is known for its high efficiency, mild conditions, and broad functional group tolerance. nih.gov

Structural Elucidation of Novel Derivatives

The definitive identification of newly synthesized derivatives of this compound relies on a combination of modern spectroscopic techniques. The most powerful and commonly cited methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govfrontiersin.orgoup.com

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR reveals the chemical environment of protons, their multiplicity (singlet, doublet, etc.), and their connectivity through coupling constants (J-values). For example, the formation of an aldehyde in an oxidation product can be confirmed by a characteristic signal in the 9-10 ppm region. nih.gov

¹³C NMR provides the number of unique carbon atoms and their chemical shifts, indicating the type of carbon (e.g., C=C, C-O, C=O). frontiersin.org

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the new derivative. Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues that help confirm the identity of the compound. nih.govcreative-proteomics.com

Together, these methods allow for the unambiguous structural determination of novel derivatives, confirming that the intended chemical transformation has occurred.

Table 4: Spectroscopic Data for an Exemplary Oxygenated Linalool Derivative

| Structural Elucidation of (E)-3,7-dimethyl-8-oxoocta-1,6-dien-3-ol (8-oxolinalool) | ||

|---|---|---|

| Technique | Observed Data | Interpretation |

| ¹H NMR (600 MHz, CDCl₃) | δ 9.38 (1H, s) | Signal for the aldehyde proton (-CHO). |

| δ 6.42–6.56 (1H, m) | Proton on the C6=C7 double bond. | |

| δ 5.92 (1H, dd) | Vinyl proton (-CH=CH₂). | |

| δ 1.74 (3H, s) | Methyl protons attached to the double bond. | |

| MS (EI) | m/z values observed | Provides molecular weight and fragmentation pattern for structural confirmation. |

2,7 Dimethylocta 1,6 Dien 3 Ol As a Chemical Precursor in Organic Synthesis

Role in the Synthesis of Vitamins A and E

2,7-Dimethylocta-1,6-dien-3-ol serves as a crucial intermediate in the industrial production of certain essential vitamins, most notably Vitamin E. scentspiracy.comresearchgate.net

Vitamin E Synthesis: The synthesis of α-tocopherol, the most biologically active form of Vitamin E, heavily relies on the construction of its chromanol ring and its phytyl tail. Linalool (B1675412) is a key precursor for the synthesis of isophytol (B1199701), which constitutes the C16 phytyl side chain of the Vitamin E molecule. researchgate.netresearchgate.net Industrial processes have been developed to convert linalool, often produced from 6-methyl-5-hepten-2-one, into isophytol. researchgate.net This is a critical step in the multi-step total synthesis of (all-rac)-α-tocopherol, which involves the condensation of trimethylhydroquinone (B50269) (TMHQ) with this isophytol derivative. researchgate.netresearchgate.net

While the primary industrial syntheses of Vitamin A (retinol) typically commence from β-ionone, some synthetic routes to retinoids may involve intermediates structurally related to linalool. researchgate.netacs.orgchemicalbook.com However, the role of linalool as a direct and principal starting material is more prominently established in the synthesis of Vitamin E. researchgate.net

Intermediate for the Production of Flavor and Fragrance Compounds

Linalool is a cornerstone of the flavor and fragrance industry, valued both for its own pleasant aroma and as a precursor to a multitude of other scent and flavor chemicals. scentspiracy.comtaylorandfrancis.comperfumerflavorist.com

Its scent profile is characterized as fresh, clean, and floral with a subtle citrus nuance. perfumerflavorist.com This versatile olfactory character allows for its extensive use in a wide range of perfume compositions, from floral bouquets like lily-of-the-valley, lavender, and neroli to more complex oriental and herbaceous fragrances. pellwall.com

Beyond its direct use, this compound is a key starting material for the synthesis of other significant aroma compounds. A primary example is its ester, linalyl acetate (B1210297), which possesses a sweeter, fruitier, and more floral aroma and is also widely used in perfumery. Furthermore, linalool is the precursor to linalool oxides, a group of compounds with varying floral and woody scents that are also important in fragrance formulations. scentspiracy.commdpi.com

The table below summarizes some of the key fragrance and flavor compounds derived from this compound.

| Precursor | Derivative Compound | Olfactory Profile |

| This compound (Linalool) | Linalyl Acetate | Sweet, fruity, floral, bergamot-like |

| This compound (Linalool) | Furanoid Linalool Oxides | Floral, woody, sweet |

| This compound (Linalool) | Pyranoid Linalool Oxides | Floral, woody, earthy |

Building Block for Complex Terpenoid Structures

As a C10 monoterpene, this compound is a fundamental building block in the biosynthesis and chemical synthesis of more complex terpenoid structures. researchgate.net In nature, it is formed from the rearrangement of geranyl pyrophosphate (GPP) by the action of the enzyme linalool synthase. wikipedia.orgnih.gov This positions it as a key metabolite in the intricate network of terpenoid biosynthesis in many plants. researchgate.net

In organic synthesis, its functional groups provide reactive sites for elongation and cyclization reactions. The hydroxyl group and the double bonds can be selectively manipulated to build more elaborate molecular architectures. For instance, linalool can be converted into other acyclic or cyclic monoterpenoids. A significant application is its transformation into linalool oxides. mdpi.comresearchgate.net This conversion, often achieved through epoxidation of the trisubstituted double bond followed by intramolecular cyclization, yields both furanoid and pyranoid ring systems. mdpi.com These linalool oxides are not only important fragrance compounds but also represent the formation of more complex heterocyclic terpenoid structures from a simple acyclic precursor. mdpi.com

Applications in Stereoselective Synthesis

The presence of a chiral center at the C3 position makes this compound a valuable chiral building block in stereoselective synthesis. mdpi.com Both enantiomers, (R)-(-)-linalool and (S)-(+)-linalool, are commercially available and can be used to introduce a specific stereochemistry into a target molecule.

A prominent example of its application in this area is the stereoselective synthesis of all eight possible stereoisomers of linalool oxide. mdpi.com The synthesis begins with a specific enantiomer of linalool. For example, starting with (R)-linalool, a regioselective epoxidation of the 6,7-double bond leads to an epoxy alcohol intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to produce a diastereomeric mixture of enantiopure furanoid and pyranoid linalool oxides. mdpi.com By starting with (S)-linalool and applying the same reaction sequence, the other set of enantiomeric linalool oxide isomers can be obtained. mdpi.com This strategy allows for the controlled synthesis of complex stereoisomers, which is crucial for studying structure-activity relationships in fields like fragrance chemistry and chemical ecology.

The table below illustrates the stereoselective synthesis of linalool oxide isomers from linalool enantiomers.

| Starting Enantiomer | Products |

| (R)-Linalool | (3R,6R)-pyranoid oxide, (3S,6R)-pyranoid oxide, (2S,5R)-furanoid oxide, (2R,5R)-furanoid oxide |

| (S)-Linalool | (3S,6S)-pyranoid oxide, (3R,6S)-pyranoid oxide, (2R,5S)-furanoid oxide, (2S,5S)-furanoid oxide |

This ability to serve as a chiral precursor makes this compound a useful tool for synthetic chemists aiming to construct complex, stereochemically defined molecules.

Mechanistic Insights into 2,7 Dimethylocta 1,6 Dien 3 Ol Reactivity in Complex Systems

Atmospheric Chemistry and Degradation Mechanisms

The atmospheric fate of 2,7-dimethylocta-1,6-dien-3-ol is primarily governed by its reactions with key atmospheric oxidants, namely the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). These reactions initiate a cascade of chemical transformations that lead to the formation of secondary organic aerosols (SOA) and other atmospheric pollutants.

Ozone-Initiated Atmospheric Lifetimes and Transformation Pathways

The reaction with ozone is a significant degradation pathway for this compound in the atmosphere, particularly at night when photochemically generated OH radical concentrations are low. The presence of two double bonds in the molecule provides reactive sites for ozone attack.

The initial step of the ozonolysis of alkenes involves the addition of ozone to a double bond to form a primary ozonide (molozonide). This intermediate is highly unstable and rapidly decomposes to form a carbonyl compound and a Criegee intermediate (carbonyl oxide). The Criegee intermediate is a key species that can undergo various subsequent reactions, influencing the final product distribution. For unsaturated alcohols like this compound, the reaction with ozone can proceed at either of the two double bonds.

Theoretical studies on the ozonolysis of similar compounds, such as geraniol (B1671447) (3,7-dimethylocta-2,6-dien-1-ol), suggest that the reaction is initiated by the formation of van der Waals complexes, leading to the primary ozonides which then open to form carbonyl oxide compounds. These carbonyl oxides can then react further to form dioxanes and hydroperoxides, which can isomerize to more stable products. copernicus.org The ozonolysis of oleic acid, another unsaturated organic compound, has been shown to produce nonanoic acid, nonanal, azelaic acid, and 9-oxononanoic acid. copernicus.orgcopernicus.org

Unimolecular Reactions of Alkylperoxy (RO₂) Radicals

The reaction of this compound with OH radicals, the primary daytime atmospheric oxidant, leads to the formation of an alkyl radical. In the presence of oxygen, this alkyl radical rapidly adds O₂ to form an alkylperoxy radical (RO₂). These RO₂ radicals are central intermediates in atmospheric oxidation mechanisms and can undergo a variety of unimolecular and bimolecular reactions.

For β-hydroxy alkylperoxy radicals, which would be formed from this compound, unimolecular reactions are particularly important. These reactions can include isomerization via hydrogen shifts, leading to the formation of hydroperoxy alkyl radicals (QOOH), which can then decompose or react further. Studies on a charge-tagged β-hydroxyperoxyl radical have shown that reaction proceeds via hydrogen abstraction from the γ-methylene group and the β-hydroxyl group. rsc.orgresearchgate.net A 1,5-hydrogen shift from the β-hydroxyl functionality can result in a hydroperoxyalkoxyl radical intermediate that undergoes further dissociation, potentially yielding OH radicals in the gas phase. rsc.orgresearchgate.net

The rates of these unimolecular reactions are crucial for determining the fate of the RO₂ radical and the subsequent products formed. Research on RO₂ radicals derived from the oxidation of α-pinene and β-pinene has demonstrated that first-generation RO₂ radicals can undergo fast unimolecular reactions, including endo-cyclization and H-shifts, with rates that make this the dominant atmospheric fate for these radicals. nih.gov The presence of a hydroxyl group and a double bond in the ring-opened RO₂ radicals was found to enhance the rates of these unimolecular reactions. nih.gov

Oxidative Transformations in Biological and Food Matrices

The chemical reactivity of this compound also plays a significant role in the context of biological systems and food chemistry, particularly in processes involving oxidation.

Oxidation Products in Tea Processing

Terpenoids, including isomers of this compound like linalool (B1675412), are important contributors to the characteristic aroma of tea. researchgate.net The processing of tea leaves, especially the fermentation step in black tea production, involves extensive enzymatic oxidation of various compounds, including polyphenols and volatile organic compounds. nih.govsophiescuppatea.comartfultea.com

While direct oxidation of linalool to linalool oxides during tea processing is debated, with evidence suggesting enzymatic hydrolysis of glycosidic precursors as a major pathway for linalool oxide formation, the oxidative environment can still lead to transformations of these terpenols. nih.gov The complex mixture of enzymes and the presence of oxygen during fermentation can lead to a variety of oxidation products. researchgate.net Studies on the volatile components of different teas have shown that the concentrations of terpenoids like linalool change significantly during processing. nih.gov The oxidation of catechins during black tea fermentation is a key process that creates the characteristic color and flavor, and this oxidative environment can also affect other compounds present. nih.gov

Enzymatic Degradation Products (e.g., from Linoleic Acid)

Linoleic acid, an essential fatty acid, is a precursor for a wide range of volatile compounds in plants, formed through enzymatic pathways involving lipoxygenases (LOX). researchgate.netresearchgate.net The LOX pathway leads to the formation of hydroperoxides, which are then cleaved by hydroperoxide lyases to produce various aldehydes and alcohols. researchgate.net

While a direct enzymatic pathway from linoleic acid to this compound has not been explicitly detailed in the reviewed literature, the degradation of linoleic acid is known to produce a variety of C6 and C9 aldehydes and alcohols. researchgate.net Further enzymatic or non-enzymatic reactions could potentially lead to the formation of more complex C10 alcohols. For example, the biotransformation of linoleic acid by certain microorganisms can produce various hydroxylated fatty acids. nih.govnih.gov The enzymatic breakdown of linoleic acid is a complex network of reactions that can lead to a diverse array of volatile and non-volatile products. researchgate.net

Photo-oxidation Mechanisms

In the presence of light and a photosensitizer, this compound can undergo photo-oxidation. This process is relevant in various contexts, from its atmospheric degradation to its stability in consumer products.

The primary mechanism of photo-oxidation often involves the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen, through energy transfer from an excited photosensitizer. nih.gov Singlet oxygen can then react with the double bonds of this compound, leading to the formation of hydroperoxides. This is a common reaction for unsaturated lipids and other organic molecules. nih.gov

Another potential photo-oxidation pathway involves the direct reaction of the excited state of a photosensitizer with the substrate, which can lead to hydrogen abstraction and the formation of radical species. nih.gov The autoxidation of terpenes, a process that can be initiated by light, heat, or catalysts, leads to the formation of hydroperoxides as primary products, which can then decompose into a variety of secondary products including alcohols, aldehydes, ketones, and epoxides. researchgate.net Studies on the autoxidation of D-limonene have shown the formation of various oxidation products, highlighting the complexity of these reactions. researchgate.net

The degradation of monoterpenes in tea tree oil upon exposure to light and air results in the formation of peroxides, epoxides, and endoperoxides, which can be sensitizing agents. nih.gov This indicates that similar photo-oxidative degradation pathways are likely for this compound.

Q & A

Basic: What are the optimal laboratory synthesis routes for 2,7-Dimethylocta-1,6-dien-3-OL, and what purity validation methods are recommended?

Methodological Answer:

The synthesis of this compound typically involves catalytic isomerization or allylic oxidation of terpene precursors. A validated approach includes:

- Step 1 : Starting with geraniol or linalool derivatives, employ transition-metal catalysts (e.g., MnO₂ or Ru complexes) to induce regioselective oxidation or rearrangement .

- Step 2 : Purify intermediates via fractional distillation (boiling point ~190°C, extrapolated from similar terpenoids ) or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Purity Validation : Use gas chromatography-mass spectrometry (GC-MS) for volatile analysis and ¹H/¹³C NMR to confirm structural integrity. Ensure ≥95% purity by integrating peak areas and comparing retention times against standards .

Advanced: How should researchers design experiments to investigate the compound's reactivity under varying catalytic conditions?

Methodological Answer:

To systematically study catalytic reactivity:

- Experimental Variables : Test homogeneous (e.g., Pd/C, RhCl₃) vs. heterogeneous catalysts, varying temperature (25–120°C), solvent polarity (hexane to DMSO), and reaction time .

- Control Groups : Include substrate-only and catalyst-only controls to isolate catalytic effects.

- Analytical Workflow : Monitor reaction progress via in-situ FTIR for functional group changes and quantify yields using HPLC with UV detection (λ = 210 nm for conjugated dienes).

- Data Interpretation : Apply multivariate analysis to identify dominant factors (e.g., Arrhenius plots for activation energy). Reference experimental reproducibility guidelines from to ensure data robustness .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound, and how should data interpretation be approached?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign signals for olefinic protons (δ 5.1–5.8 ppm) and hydroxyl groups (δ 1.5–2.0 ppm, broad). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- IR Spectroscopy : Confirm hydroxyl (ν ~3400 cm⁻¹) and conjugated diene (ν ~1650 cm⁻¹) stretches.

- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 170.13 (C₁₀H₁₈O₂) and fragmentation patterns indicative of allylic cleavage .

- Cross-Validation : Compare spectral data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

Advanced: What strategies can be employed to analyze conflicting data regarding the compound's stability in different solvent systems?

Methodological Answer:

Contradictory stability data often arise from solvent polarity or trace impurities. Mitigation strategies:

- Controlled Stability Studies : Store samples in anhydrous solvents (e.g., DCM, THF) under inert gas (N₂/Ar) at 2–8°C (per storage recommendations ). Monitor degradation via LC-MS at intervals (0, 7, 30 days).

- Impurity Profiling : Use high-resolution MS to identify oxidation byproducts (e.g., epoxides or ketones).

- Statistical Analysis : Apply ANOVA to compare degradation rates across solvents. Report confidence intervals and outliers as per ’s reproducibility standards .

Basic: What are the key physical-chemical properties (e.g., solubility, log P) of this compound, and how can they be experimentally determined?

Methodological Answer:

Critical properties include:

Experimental protocols should follow ’s guidelines for detailed documentation and validation .

Advanced: How can computational modeling enhance the study of this compound’s stereochemical outcomes in synthesis?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate transition states to predict regioselectivity in catalytic reactions.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assign NMR chemical shifts and compare with experimental data .

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to forecast metabolic pathways.

- Validation : Cross-check computational results with experimental kinetics (e.g., Eyring plots) to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.